molecular formula C12H24N4O6 B11990423 L-Alanyl-L-alanyl-L-alanyl-L-alanine hydrate

L-Alanyl-L-alanyl-L-alanyl-L-alanine hydrate

Cat. No.: B11990423
M. Wt: 320.34 g/mol
InChI Key: AKFRMHNMIRTJTI-YRZDNLMGSA-N
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Description

L-Alanyl-L-alanyl-L-alanyl-L-alanine hydrate is a tetrapeptide composed of four alanine residues. This compound is a derivative of the amino acid alanine, which is known for its role in protein synthesis and metabolic processes. The hydrate form indicates that the compound includes water molecules in its crystalline structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-alanyl-L-alanyl-L-alanine hydrate typically involves the stepwise coupling of alanine residues. This can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the process begins with the attachment of the first alanine residue to a solid resin. Subsequent alanine residues are added sequentially using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The final product is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The process is optimized for yield and purity, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-alanyl-L-alanyl-L-alanine hydrate can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.

    Oxidation: Reaction with oxidizing agents, potentially altering the side chains of the alanine residues.

    Substitution: Replacement of functional groups on the alanine residues with other chemical groups.

Common Reagents and Conditions

    Hydrolysis: Enzymes like proteases or acids such as hydrochloric acid.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Hydrolysis: Produces individual alanine residues or shorter peptide fragments.

    Oxidation: Results in oxidized forms of the alanine residues.

    Substitution: Yields modified peptides with new functional groups.

Scientific Research Applications

L-Alanyl-L-alanyl-L-alanyl-L-alanine hydrate has various applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein interactions and enzymatic processes.

    Medicine: Explored for potential therapeutic applications, including drug delivery systems.

    Industry: Utilized in the production of specialized peptides and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Alanyl-L-alanyl-L-alanyl-L-alanine hydrate involves its interaction with enzymes and receptors in biological systems. The tetrapeptide can bind to specific molecular targets, influencing pathways related to protein synthesis and metabolism. The exact pathways and targets depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-alanine: A dipeptide with two alanine residues.

    L-Alanyl-L-alanyl-L-alanine: A tripeptide with three alanine residues.

    L-Alanyl-L-glutamine: A dipeptide composed of alanine and glutamine.

Uniqueness

L-Alanyl-L-alanyl-L-alanyl-L-alanine hydrate is unique due to its tetrapeptide structure, which provides distinct properties compared to shorter peptides. Its hydrate form also influences its solubility and stability, making it suitable for specific research and industrial applications.

Properties

Molecular Formula

C12H24N4O6

Molecular Weight

320.34 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid;hydrate

InChI

InChI=1S/C12H22N4O5.H2O/c1-5(13)9(17)14-6(2)10(18)15-7(3)11(19)16-8(4)12(20)21;/h5-8H,13H2,1-4H3,(H,14,17)(H,15,18)(H,16,19)(H,20,21);1H2/t5-,6-,7-,8-;/m0./s1

InChI Key

AKFRMHNMIRTJTI-YRZDNLMGSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N.O

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N.O

Origin of Product

United States

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